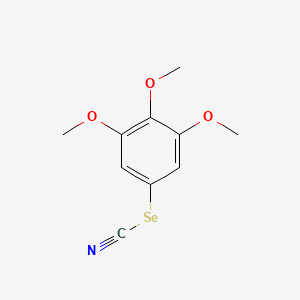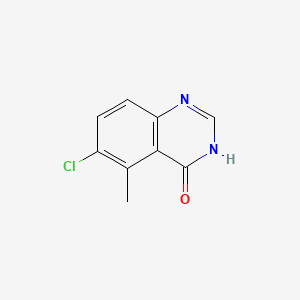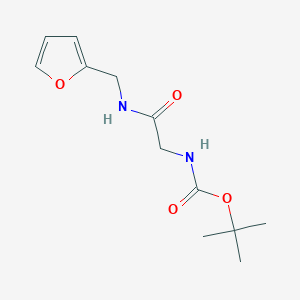![molecular formula C11H13N3O2S B14909001 n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
n-[2-(8-Quinolinyl)ethyl]sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(8-Quinolinyl)ethyl]sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a quinoline ring through an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(8-Quinolinyl)ethyl]sulfamide typically involves the reaction of 8-quinolineethanol with sulfamide under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the sulfamide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-[2-(8-Quinolinyl)ethyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to its corresponding amine and alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
n-[2-(8-Quinolinyl)ethyl]sulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Wirkmechanismus
The mechanism of action of n-[2-(8-Quinolinyl)ethyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can result in various therapeutic effects, depending on the target enzyme and the biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-[2-(8-Quinolinyl)ethyl]sulfamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike other sulfonamides, it has the potential to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H13N3O2S |
|---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
8-[2-(sulfamoylamino)ethyl]quinoline |
InChI |
InChI=1S/C11H13N3O2S/c12-17(15,16)14-8-6-10-4-1-3-9-5-2-7-13-11(9)10/h1-5,7,14H,6,8H2,(H2,12,15,16) |
InChI-Schlüssel |
SWOTXJJEYSHSPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)CCNS(=O)(=O)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)









